Methyl 4-methyl-1-piperidinecarbonitrile
Description
Methyl 4-methyl-1-piperidinecarbonitrile is a nitrile-containing heterocyclic compound featuring a piperidine ring substituted with a methyl group at the 4-position and a carbonitrile functional group at the 1-position. Its molecular formula is C₈H₁₂N₂, with a molecular weight of 136.20 g/mol. The piperidine scaffold provides conformational flexibility, while the nitrile group enhances reactivity in nucleophilic additions or hydrolysis reactions .
Properties
Molecular Formula |
C8H14N2 |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2,4-dimethylpiperidine-1-carbonitrile |
InChI |
InChI=1S/C8H14N2/c1-7-3-4-10(6-9)8(2)5-7/h7-8H,3-5H2,1-2H3 |
InChI Key |
QRHDVQOUGKGKHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C(C1)C)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile :
This compound () replaces the piperidine ring with a piperazine moiety (two nitrogen atoms in the ring) and incorporates aromatic pyridine and thiophene substituents. The additional nitrogen in piperazine increases basicity compared to piperidine, while the aromatic substituents enhance π-π stacking interactions in biological systems. The nitrile group at the 3-position on pyridine may exhibit distinct reactivity due to electronic effects from the heteroaromatic system .
- 4-(4-Methylamino-3-nitro-phenoxy)-pyridine-2-carbonitrile: Synthesized in , this derivative features a pyridine ring linked to a nitro-substituted aromatic ether. The nitro group also introduces strong electron-withdrawing effects, altering solubility and stability .
Functional Group Comparison
- Nitrile-Containing Compounds: Methyl 4-methyl-1-piperidinecarbonitrile shares functional similarities with methyl esters of diterpenoid acids (e.g., sandaracopimaric acid methyl ester, ).
- Piperidine vs. Pyridine Derivatives :
Piperidine (saturated six-membered ring) derivatives like this compound exhibit greater flexibility and basicity (pKa ~11) compared to pyridine derivatives (aromatic, pKa ~5). For example, torulosic acid methyl ester () contains a rigid bicyclic structure, limiting its utility in dynamic binding applications compared to piperidine-based compounds .
Physicochemical Properties
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